
3,4-Diphenylacetyl-L-dopa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diphenylacetyl-L-dopa (DADL) is a synthetic compound that has been extensively studied for its potential use in scientific research. DADL is a derivative of L-dopa, a medication commonly used for the treatment of Parkinson's disease. However, unlike L-dopa, DADL has no clinical applications and is used solely for research purposes.
Mechanism of Action
3,4-Diphenylacetyl-L-dopa is a selective agonist of the delta-opioid receptor, which is one of the three types of opioid receptors in the brain. Activation of the delta-opioid receptor by 3,4-Diphenylacetyl-L-dopa leads to the release of endogenous opioids, which are natural painkillers produced by the body. The release of endogenous opioids results in analgesia and other physiological effects.
Biochemical and Physiological Effects:
3,4-Diphenylacetyl-L-dopa has been shown to have analgesic properties in both animal and human studies. It has also been shown to have anti-inflammatory effects and can reduce fever. 3,4-Diphenylacetyl-L-dopa can affect the cardiovascular system, causing changes in blood pressure and heart rate. Additionally, 3,4-Diphenylacetyl-L-dopa can affect the gastrointestinal system, causing nausea and vomiting.
Advantages and Limitations for Lab Experiments
One advantage of using 3,4-Diphenylacetyl-L-dopa in lab experiments is its selectivity for the delta-opioid receptor, which allows for more precise study of the receptor's function. Additionally, 3,4-Diphenylacetyl-L-dopa has a long half-life, which allows for prolonged effects and easier measurement of its effects. However, one limitation of using 3,4-Diphenylacetyl-L-dopa is its potential to cause side effects, such as nausea and vomiting, which can affect the results of experiments.
Future Directions
For research on 3,4-Diphenylacetyl-L-dopa include investigating its potential use in the treatment of pain and addiction. Additionally, more studies are needed to fully understand the mechanisms of action of 3,4-Diphenylacetyl-L-dopa and its effects on various physiological systems. Finally, the development of more selective and potent delta-opioid receptor agonists could lead to new treatments for pain and addiction.
Synthesis Methods
3,4-Diphenylacetyl-L-dopa is synthesized from L-tyrosine, a non-essential amino acid. The synthesis process involves several steps, including protection of the amino and carboxyl groups, selective reduction of the nitro group, and acetylation of the resulting amine. The final product is purified using column chromatography. The synthesis method is well-established and has been used in numerous studies.
Scientific Research Applications
3,4-Diphenylacetyl-L-dopa has been used in various scientific research studies, including pharmacology, neurochemistry, and behavioral studies. It has been shown to have analgesic properties and can be used to study the mechanisms of pain perception. 3,4-Diphenylacetyl-L-dopa has also been used to investigate the role of endogenous opioids in the brain and their interactions with other neurotransmitters. Additionally, 3,4-Diphenylacetyl-L-dopa has been used to study the effects of opioids on behavior and addiction.
properties
CAS RN |
120382-00-5 |
|---|---|
Product Name |
3,4-Diphenylacetyl-L-dopa |
Molecular Formula |
C25H23NO6 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(2S)-2-amino-3-[3,4-bis[(2-phenylacetyl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C25H23NO6/c26-20(25(29)30)13-19-11-12-21(31-23(27)15-17-7-3-1-4-8-17)22(14-19)32-24(28)16-18-9-5-2-6-10-18/h1-12,14,20H,13,15-16,26H2,(H,29,30)/t20-/m0/s1 |
InChI Key |
VTESKZKKFZZIOB-FQEVSTJZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)OC2=C(C=C(C=C2)C[C@@H](C(=O)O)N)OC(=O)CC3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)CC(=O)OC2=C(C=C(C=C2)CC(C(=O)O)N)OC(=O)CC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2=C(C=C(C=C2)CC(C(=O)O)N)OC(=O)CC3=CC=CC=C3 |
synonyms |
3,4-diphenylacetyl-L-DOPA L-3,4-(dioxyphenylacetyl)phenylalanine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




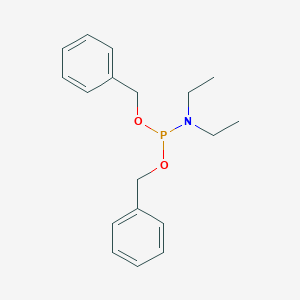

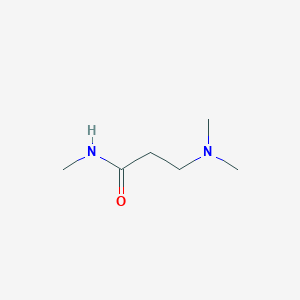
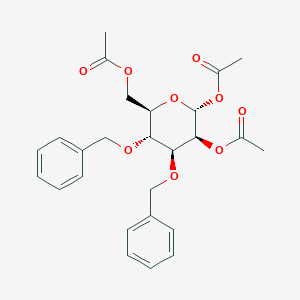
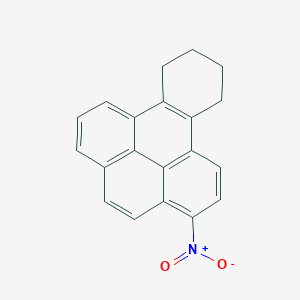
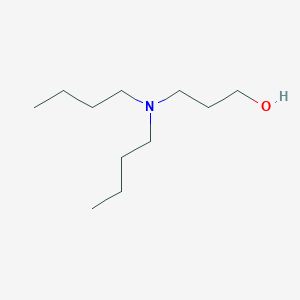


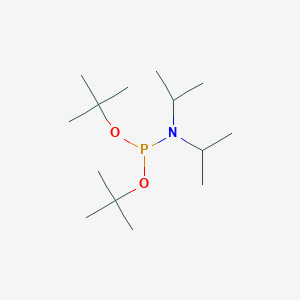
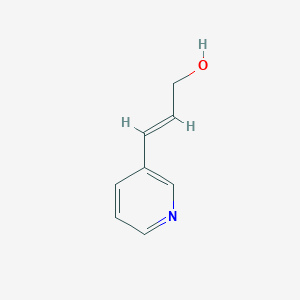
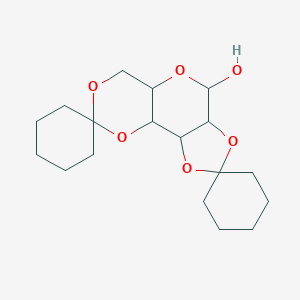
![2,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B43665.png)
